molecular formula C20H17F2N3O2 B2493395 6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853104-67-3

6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2493395
CAS No.: 853104-67-3
M. Wt: 369.372
InChI Key: IKNBBTLDVOYWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H17F2N3O2 and its molecular weight is 369.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Human Neutrophil Elastase Inhibitors

The compound is mentioned in the context of its potential as an inhibitor of human neutrophil elastase (HNE), which is involved in various diseases or conditions. It has been tested for inhibitory activity towards HNE in fluorescent peptide substrate assays, indicating its potential application in medical research, particularly for diseases involving HNE activity. The research also highlights the possibility of topical pulmonary application via inhalation, suggesting its use in respiratory conditions or lung-related diseases (Expert Opinion on Therapeutic Patents, 2009).

Herbicidal Activities

A derivative of the compound, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, has shown significant herbicidal activities against Brassica napus. This suggests its potential use in agriculture, particularly in weed control and crop management, providing an avenue for its application in the synthesis of new herbicides (Chinese Journal of Synthetic Chemistry, 2013).

Antithrombotic Properties

The compound has been studied for its antithrombotic properties. A derivative, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been synthesized and identified as a new antithrombotic compound with favorable cerebral and peripheral effects. This research opens pathways for its use in treating or managing thrombotic disorders (Journal of Heterocyclic Chemistry, 1994).

Computational Chemistry and Spectral Analysis

The compound has been utilized in computational chemistry and spectral analysis studies. Derivatives like 6-(hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and analyzed using various techniques, including density functional theory (DFT) and time-dependent (TD-DFT) computation, 1H, 13C NMR, UV-visible and FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. These studies are crucial for understanding the electronic structures, reactivity, and other chemical properties of such compounds, suggesting their potential application in material science and drug design (RSC Advances, 2019).

Properties

IUPAC Name

4-(4-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c1-24-16-11-25(10-12-2-6-14(21)7-3-12)19(26)17(16)18(23-20(24)27)13-4-8-15(22)9-5-13/h2-9,18H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNBBTLDVOYWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.